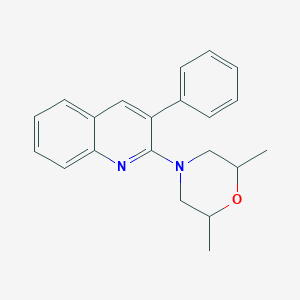
2-(2,6-Dimethylmorpholino)-3-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,6-Dimethylmorpholino)-3-phenylquinoline” is a quinoline derivative with a dimethylmorpholino group at the 2-position and a phenyl group at the 3-position . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. Morpholines are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” would likely feature a quinoline core with a dimethylmorpholino group and a phenyl group attached at the 2- and 3-positions respectively .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the quinoline, phenyl, and dimethylmorpholino groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the dimethylmorpholino group could potentially increase its solubility in polar solvents .科学的研究の応用
Antitumor Agents and DNA-Intercalating Properties
- DNA-Intercalative Antitumor Agents : A series of phenyl-substituted derivatives, including compounds related to 2-(2,6-Dimethylmorpholino)-3-phenylquinoline, have shown promise as DNA-intercalating antitumor agents. Such compounds have been synthesized and evaluated for their in vivo antitumor activity, showing effectiveness in both leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).
Synthesis and Reactivity Studies
- Facile Synthesis of Derivatives : Research on the facile synthesis of tetrahydropyrimido quinoline derivatives, which include compounds structurally similar to this compound, has been reported. These studies focus on the reactivity of these compounds with various agents and their potential antimicrobial activity (Elkholy & Morsy, 2006).
Structural Studies
- Study of Novel Ring Systems : Research has been conducted on the structure of phenylquinoline dimers, providing insight into the chemical properties and potential applications of similar compounds like this compound. These studies include the examination of bond lengths and molecular mechanics (Ammon & Reid, 1993).
Applications in Organic Light-Emitting Diodes (OLEDs)
- OLED Applications : Research on homoleptic cyclometalated iridium complexes, which include structures similar to this compound, has been conducted. These studies have implications for the development of highly efficient red phosphorescence in OLEDs (Tsuboyama et al., 2003).
Fluorescence Sensing and Detection Applications
- Fluorescent Sensing : The use of phenylquinoline for fluorescence sensing has been explored, particularly in the context of detecting trace amounts of certain compounds in water. This research could inform the development of similar applications using this compound (Maity et al., 2018).
作用機序
Target of Action
The primary targets of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline are currently unknown. This compound is a derivative of morpholine , which is known to interact with various biological targets.
Mode of Action
As a derivative of morpholine, it may share some of its parent compound’s interactions with biological targets
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biological processes
Pharmacokinetics
A study on a related compound, n-(5-(4-(5-(((2r,6s)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1h-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (gsk2292767a), showed a linear increase in plasma exposure with dose, with marginal accumulation after 14 days . This suggests that similar morpholine derivatives may have favorable pharmacokinetic properties.
Safety and Hazards
特性
IUPAC Name |
2,6-dimethyl-4-(3-phenylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-13-23(14-16(2)24-15)21-19(17-8-4-3-5-9-17)12-18-10-6-7-11-20(18)22-21/h3-12,15-16H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWRHQVRKJBHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)


![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)
![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)
![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2358764.png)
![2-benzamido-N-(4-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358766.png)

![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)
